N-[(2-iodophenyl)methyl]-N-methylcyclopropanamine
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Overview
Description
N-[(2-iodophenyl)methyl]-N-methylcyclopropanamine is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a cyclopropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-iodophenyl)methyl]-N-methylcyclopropanamine typically involves the following steps:
Iodination of Benzylamine: The initial step involves the iodination of benzylamine to introduce the iodine atom onto the phenyl ring. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions.
Formation of Cyclopropanamine: The next step involves the formation of the cyclopropanamine moiety. This can be accomplished through a cyclopropanation reaction using a suitable cyclopropanating agent such as diazomethane.
Methylation: The final step involves the methylation of the amine group to obtain the desired compound. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-iodophenyl)methyl]-N-methylcyclopropanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups using suitable reagents.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar solvents under reflux conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation reactions can produce corresponding ketones or carboxylic acids.
Scientific Research Applications
N-[(2-iodophenyl)methyl]-N-methylcyclopropanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(2-iodophenyl)methyl]-N-methylcyclopropanamine involves its interaction with specific molecular targets. The iodine atom on the phenyl ring can participate in halogen bonding, while the cyclopropanamine moiety can interact with biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(2-bromophenyl)methyl]-N-methylcyclopropanamine: Similar structure but with a bromine atom instead of iodine.
N-[(2-chlorophenyl)methyl]-N-methylcyclopropanamine: Similar structure but with a chlorine atom instead of iodine.
N-[(2-fluorophenyl)methyl]-N-methylcyclopropanamine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
N-[(2-iodophenyl)methyl]-N-methylcyclopropanamine is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This can influence its reactivity and interactions with biological targets, making it distinct from its bromine, chlorine, and fluorine analogs.
Properties
IUPAC Name |
N-[(2-iodophenyl)methyl]-N-methylcyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN/c1-13(10-6-7-10)8-9-4-2-3-5-11(9)12/h2-5,10H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBPGWLZWOUKSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1I)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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